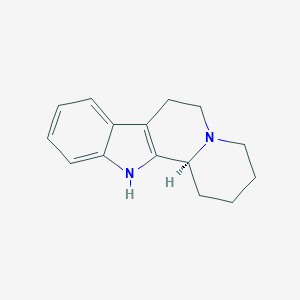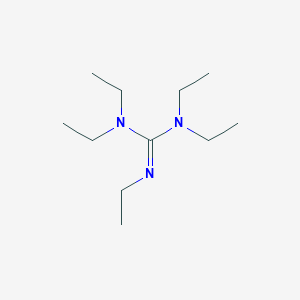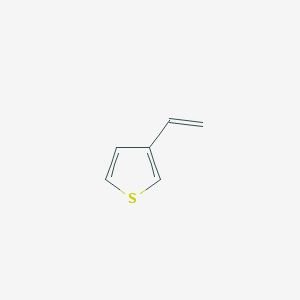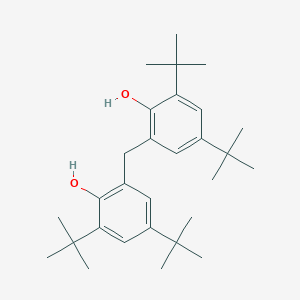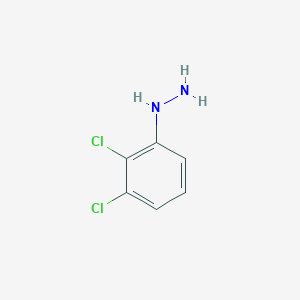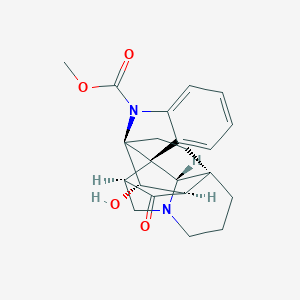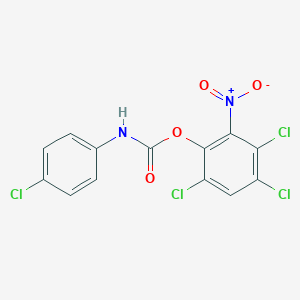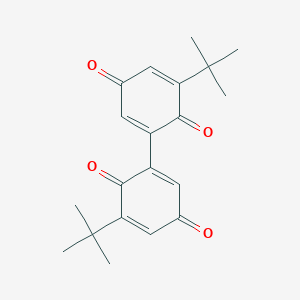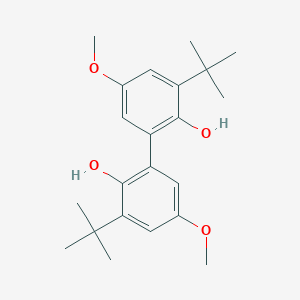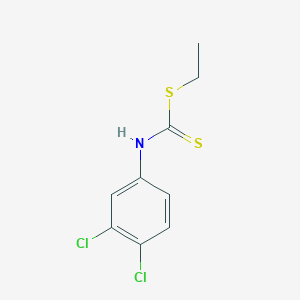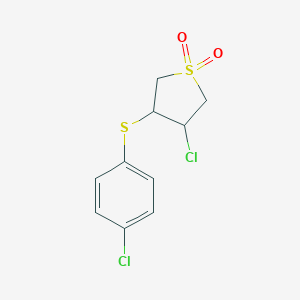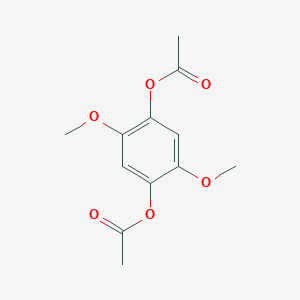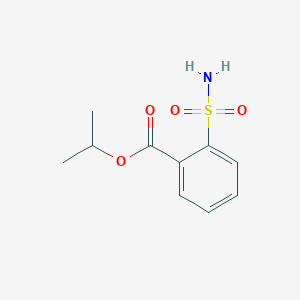
BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl sulfamoyl isopropyl ester, also known as o-sulfamoyl benzoic acid isopropyl ester, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biological and physiological effects, making it an important tool for researchers in the field of medicine and pharmacology. In
Mécanisme D'action
The mechanism of action of benzoyl sulfamoyl isopropyl ester is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. In particular, benzoyl sulfamoyl isopropyl ester has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, benzoyl sulfamoyl isopropyl ester may disrupt the pH balance of cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
In addition to its anti-tumor activity, benzoyl sulfamoyl isopropyl ester has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting the activity of acetylcholinesterase, benzoyl sulfamoyl isopropyl ester may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using benzoyl sulfamoyl isopropyl ester in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This compound has been found to be highly specific for carbonic anhydrase IX, making it an ideal tool for studying the role of this enzyme in cancer cells. However, one of the limitations of using benzoyl sulfamoyl isopropyl ester is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on benzoyl sulfamoyl isopropyl ester. One area of research is the development of new derivatives of this compound that may have improved solubility and potency. Another area of research is the investigation of the mechanism of action of benzoyl sulfamoyl isopropyl ester, which may provide insights into the development of new cancer therapies. Finally, the use of benzoyl sulfamoyl isopropyl ester in combination with other anti-cancer agents may lead to the development of more effective cancer treatments.
Méthodes De Synthèse
The synthesis of benzoyl sulfamoyl isopropyl ester involves the reaction of BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER benzoic acid with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an esterification mechanism, where the carboxylic acid group of BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER benzoic acid reacts with the hydroxyl group of isopropyl alcohol to form the ester linkage. The resulting product is benzoyl sulfamoyl isopropyl ester, which can be purified through recrystallization.
Applications De Recherche Scientifique
Benzoyl sulfamoyl isopropyl ester has been extensively used in scientific research as a tool to study various biological and physiological processes. One of the major applications of this compound is in the field of cancer research, where it has been found to exhibit anti-tumor activity. Benzoyl sulfamoyl isopropyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
14065-41-9 |
|---|---|
Nom du produit |
BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER |
Formule moléculaire |
C10H13NO4S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
propan-2-yl 2-sulfamoylbenzoate |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-5-3-4-6-9(8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14) |
Clé InChI |
UADGDKCDJALXDM-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N |
SMILES canonique |
CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N |
Autres numéros CAS |
14065-41-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



